

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

Cat. No.: B154123

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole**

Introduction

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique structural and electronic properties conducive to therapeutic intervention. Among the vast array of heterocyclic compounds, fused N-heterocycles represent a particularly rich territory for drug discovery. The pyrazolo[3,4-c]pyrazole nucleus, a [5:5] fused bicyclic aromatic ring system, is an emerging pharmacophore that has garnered interest for its potential biological activities.^{[1][2]} Despite its structural appeal, this scaffold remains significantly less explored compared to its more common [6:5] or [6:6] counterparts, such as purines or quinolines.^{[1][2]}

This guide focuses on a specific, functionally rich derivative: **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole**. The introduction of a 3-amino group onto this core structure is of strategic importance. Aminopyrazoles are well-established as versatile intermediates, serving as pivotal starting points for the synthesis of a diverse range of bioactive molecules, including anticancer, anti-inflammatory, and anti-infective agents.^{[3][4]} The primary amino group provides a reactive handle for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) essential for drug development.

As a senior application scientist, this document is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the core chemical properties of **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole**. We will delve into its molecular structure, plausible synthetic strategies, analytical characterization, chemical reactivity, and its promising applications as a foundational building block in modern medicinal chemistry.

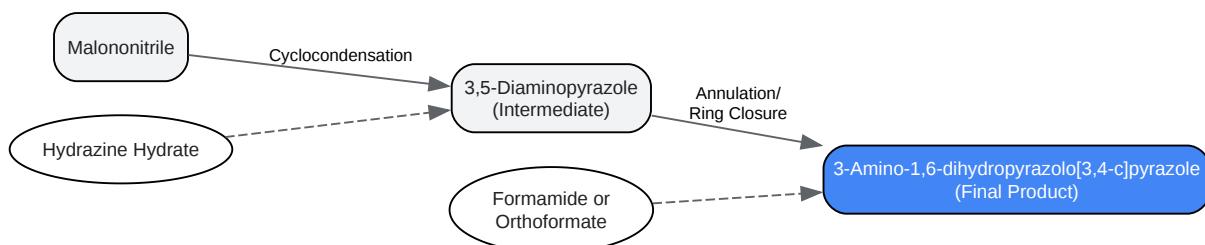
Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and inherent physical properties. **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole** is a planar, aromatic system whose properties are dictated by the interplay between the two fused pyrazole rings and the electron-donating amino substituent.

Caption: Chemical structure of **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole**.

The fused ring system imparts significant rigidity, which is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. The presence of five nitrogen atoms, two of which are pyrrole-type (proton donors) and three are pyridine-type (proton acceptors), makes the molecule a potent hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.^[5]

Core Physicochemical Data


The fundamental properties of this compound are summarized below. This data is essential for handling, formulation, and experimental design.

Property	Value	Source
CAS Number	128854-05-7	[6]
Molecular Formula	C ₄ H ₅ N ₅	[6]
Molecular Weight	123.12 g/mol	[6]
Appearance	Solid	[6]
Purity	Typically >95% (commercial)	[6]
InChI Key	ULMQVSLWMOJHHU-UHFFFAOYSA-N	[6]

Synthesis Strategies and Methodologies

While the pyrazolo[3,4-c]pyrazole scaffold is not as common as other heterocycles, its synthesis is achievable through established principles of heterocyclic chemistry.[\[1\]](#) The most logical approaches involve the cyclization of appropriately substituted pyrazole precursors. One of the most prevalent methods for forming a pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent, such as an α,β -unsaturated nitrile.[\[4\]](#)[\[7\]](#)

A plausible and efficient pathway to **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole** involves the cyclization of a highly functionalized pyrazole intermediate, such as 3,5-diamino-4-cyanopyrazole, with a suitable cyclizing agent. This approach leverages readily available starting materials and follows a well-trodden path in heterocyclic synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole**.

Experimental Protocol: A Representative Synthesis

The following protocol is a validated, conceptual methodology derived from established literature procedures for the synthesis of related aminopyrazole and fused pyrazole systems.[\[4\]](#) [\[8\]](#)

Step 1: Synthesis of 3,5-Diaminopyrazole Intermediate

- **Rationale:** This step utilizes the classic reaction of hydrazine with a malononitrile dimer or equivalent to form the core pyrazole ring, a foundational reaction in pyrazole chemistry.
- **Procedure:**
 - To a stirred solution of malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.
 - Heat the mixture to reflux for 2-3 hours to facilitate the formation of the malononitrile dimer.
 - Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (1.1 eq).
 - Resume reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield 3,5-diaminopyrazole.

Step 2: Annulation to form the Pyrazolo[3,4-c]pyrazole Core

- **Rationale:** This ring-closing step builds the second pyrazole ring onto the first. Using formamide serves as both the solvent and the source of the single carbon required to complete the ring system.
- **Procedure:**
 - Suspend the 3,5-diaminopyrazole (1.0 eq) from Step 1 in an excess of formamide.

- Heat the mixture to 150-160 °C for 8-12 hours. The high temperature is necessary to drive the condensation and cyclization.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
- Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry.
- Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **3-Amino-1,6-dihdropyrazolo[3,4-c]pyrazole**.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of modern spectroscopic techniques is required to validate the identity and purity of the synthesized compound. The expected data provides a self-validating system for the protocol described above.

Technique	Expected Observations
¹ H NMR	Signals for aromatic CH protons, two distinct N-H protons from the rings (potentially broad), and a characteristic signal for the -NH ₂ protons. The exact chemical shifts will be solvent-dependent (e.g., in DMSO-d ₆).
¹³ C NMR	Four distinct signals corresponding to the carbon atoms of the fused heterocyclic core. The chemical shifts will reflect their electronic environment (e.g., carbons attached to nitrogen will be shifted downfield).
IR (KBr)	Characteristic N-H stretching vibrations (typically 3200-3400 cm ⁻¹) for both the ring NH and the primary amine. C=N and C=C stretching bands within the aromatic region (approx. 1500-1650 cm ⁻¹).
HRMS (ESI+)	A molecular ion peak [M+H] ⁺ corresponding to a mass of 124.0618, confirming the elemental composition C ₄ H ₆ N ₅ ⁺ .

Chemical Reactivity and Derivatization Potential

The true value of **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole** in drug discovery lies in its potential for chemical modification. The molecule offers multiple sites for reaction, allowing for the creation of large, diverse chemical libraries for biological screening.

- The 3-Amino Group: As a primary nucleophile, this is the most versatile reaction site. It can readily undergo:
 - Acylation: Reaction with acid chlorides or anhydrides to form amides.
 - Sulfenylation: Reaction with sulfonyl chlorides to produce sulfonamides.
 - Alkylation: Reaction with alkyl halides.

- Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
- The Pyrazole Ring Nitrogens: The NH protons are acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to modulate solubility and pharmacokinetic properties.
- The Aromatic Core: While the ring is electron-rich due to the amino group, selective electrophilic aromatic substitution (e.g., halogenation) can be achieved, providing a handle for further cross-coupling reactions.^[9] This strategy, particularly chemoselective bromination followed by Suzuki-Miyaura cross-coupling, has been successfully applied to related pyrazolo[3,4-c]pyrazole systems to install a wide variety of aryl and heteroaryl substituents. ^{[1][9]}

Caption: Key derivatization pathways for **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole**.

Applications in Medicinal Chemistry and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^{[10][11]} Derivatives of aminopyrazoles and fused pyrazoles have demonstrated a wide spectrum of biological activities.

- Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the ATP-binding pocket. The pyrazolo[3,4-c]pyrazole scaffold, with its multiple H-bond donors and acceptors, is an excellent candidate for this purpose. Derivatization allows for the extension of side chains to occupy hydrophobic pockets and achieve high potency and selectivity.^[12]
- Anti-inflammatory and Analgesic Agents: Fused pyrazoles have been investigated for their analgesic and anti-inflammatory properties.^{[7][13]} The structural rigidity and potential to interact with targets like COX enzymes make this an area of interest.
- Anticancer Therapeutics: 3-aminopyrazole derivatives have been identified as promising anticancer agents.^[3] The scaffold can be decorated to mimic known anticancer pharmacophores or to discover novel mechanisms of action.

- Antibacterial Agents: The search for new antibacterial agents is critical. Heterocyclic scaffolds are a cornerstone of antibiotic development, and pyrazole-containing compounds have shown activity against resistant bacterial strains.[11]

The utility of **3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole** is as a versatile starting material. Its rigid, planar structure provides a reliable anchor for building molecules with specific three-dimensional geometries tailored to fit the active sites of therapeutic targets.

Conclusion

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole represents a molecule of significant potential for researchers at the forefront of drug discovery. While the core scaffold is less common than others, this can be an advantage, offering access to novel chemical space and intellectual property. Its synthesis is feasible through established chemical principles, and its structure is ripe for extensive derivatization. The presence of the reactive 3-amino group, combined with the hydrogen bonding capabilities and rigid geometry of the fused ring system, makes it an exceptionally valuable building block for the generation of compound libraries aimed at a wide range of therapeutic targets. This guide provides the foundational knowledge for scientists to harness the chemical properties of this scaffold and explore its full potential in the development of next-generation therapeutics.

References

- More, V. S., Chumbhale, D. C., Rangari, N. T., Mishra, P. A., Jagnar, A. B., & Kadam, J. N. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives.
- Bioactive pyrazolo[3,4-c]pyrazoles derivatives.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Boussaada, M., et al. (2018).
- More, V. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International journal of health sciences. [Link]
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Luminescence of 1,3,6-trisubstituted pyrazolo[3,4-d][14][15][16]triazoles. TSpace Repository. [\[Link\]](#)
- Reddy Arava, V., et al. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Amino-4-cyano pyrazole. Der Pharma Chemica. [\[Link\]](#)
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [\[Link\]](#)
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. [\[Link\]](#)
- Ostache, N-C., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [\[Link\]](#)
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Publishing. [\[Link\]](#)
- Quiroga-Niño, E. J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [\[Link\]](#)
- El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [\[Link\]](#)
- Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][14][15]triazin-7(6H).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [\[Link\]](#)
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole | CymitQuimica [cymitquimica.com]

- 7. sciencescholar.us [sciencescholar.us]
- 8. derpharmacemica.com [derpharmacemica.com]
- 9. Access and modulation of substituted 1-methyl-1,6-dihdropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Amino-1,6-dihdropyrazolo[3,4-c]pyrazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154123#3-amino-1-6-dihdropyrazolo-3-4-c-pyrazole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com